Cas no 2411196-27-3 (3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine)

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine is a specialized pyridazine derivative featuring a fluorosulfonyloxy phenyl carbamoyl functional group. This compound is of interest in synthetic and medicinal chemistry due to its reactive fluorosulfonyloxy moiety, which serves as a versatile intermediate for further functionalization. The presence of the pyridazine core enhances its potential as a scaffold for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its structural features, including the electron-withdrawing fluorosulfonyl group, contribute to its utility in nucleophilic substitution reactions, enabling precise modifications for targeted applications. The compound is typically handled under controlled conditions due to its reactivity.
3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine structure
2411196-27-3 structure
Product Name:3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine
CAS No:2411196-27-3
MF:C12H10FN3O5S
MW:327.288304805756
CID:5355315
PubChem ID:146097130
Update Time:2025-10-19

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine Chemical and Physical Properties

Names and Identifiers

    • Z4262310407
    • 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine
    • 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)phenyl sulfurofluoridate
    • Inchi: 1S/C12H10FN3O5S/c1-16-11(17)7-6-10(15-16)12(18)14-8-2-4-9(5-3-8)21-22(13,19)20/h2-7H,1H3,(H,14,18)
    • InChI Key: WWRPBGHUVMRFMW-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(OC1C=CC(=CC=1)NC(C1C=CC(N(C)N=1)=O)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 617
  • XLogP3: 0.8
  • Topological Polar Surface Area: 114

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604771-1.0g
4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)phenyl sulfurofluoridate
2411196-27-3 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26604771-1g
2411196-27-3 90%
1g
$0.0 2023-09-13

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine Related Literature

Additional information on 3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine: A Comprehensive Overview

3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine (CAS No. 2411196-27-3) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridazines, which are heterocyclic aromatic compounds with two nitrogen atoms in the six-membered ring. The structure of this compound is characterized by a pyridazine ring substituted with a methyl group at position 1, a carbamoyl group attached to position 3, and a fluorosulfonyloxyphenyl group at position 4. These substituents confer unique electronic and steric properties, making it a valuable molecule in modern chemical research.

The synthesis of 3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine involves multi-step reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent studies have focused on optimizing the reaction conditions to enhance yield and purity, leveraging catalysts and novel reagents. For instance, researchers have explored the use of palladium catalysts to facilitate cross-coupling reactions, significantly improving the efficiency of the synthesis process.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The pyridazine core is known for its ability to interact with various biological targets, including kinases and proteases. Recent research has highlighted its role in inhibiting specific enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. By modifying the substituents on the pyridazine ring, scientists can fine-tune the compound's bioavailability and selectivity, paving the way for novel therapeutic agents.

In addition to its pharmaceutical applications, 3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into polymer blends can enhance their electrical conductivity and stability under ambient conditions.

The fluorosulfonyloxyphenyl group attached to the pyridazine ring plays a critical role in modulating the compound's reactivity and solubility. This group introduces both electron-withdrawing effects and steric hindrance, which are essential for controlling the molecule's behavior in various chemical environments. Researchers have explored the influence of this substituent on the compound's photophysical properties, revealing its potential as a fluorescent probe for sensing applications.

From an environmental perspective, understanding the degradation pathways of 3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to predict its biodegradation rates under different conditions. These findings underscore the importance of sustainable practices in handling such compounds during industrial processes.

In conclusion, 3-(4-fluorosulfonyloxyphenyl)carbamoyl)-1-methylpyridazine (CAS No. 2411196273) represents a versatile platform for exploring new frontiers in chemical synthesis and application development. Its unique structure and functional groups make it an invaluable tool for advancing research across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations in medicine, materials science, and beyond.

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